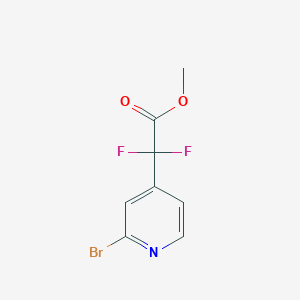

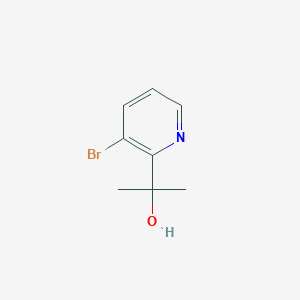

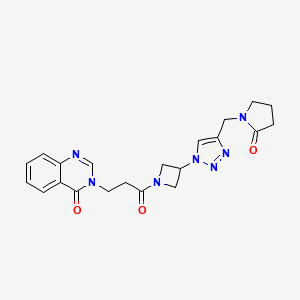

![molecular formula C19H23NO4S2 B2746787 1-([1,1'-Biphenyl]-3-ylsulfonyl)-3-(isobutylsulfonyl)azetidine CAS No. 1797178-10-9](/img/structure/B2746787.png)

1-([1,1'-Biphenyl]-3-ylsulfonyl)-3-(isobutylsulfonyl)azetidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Their reactivity is driven by a considerable ring strain, but they are significantly more stable than related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Synthesis Analysis

The synthesis of azetidines has seen remarkable advances recently . The review by Mughal and Szostak provides an overview of the synthesis, reactivity, and application of azetidines . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .Molecular Structure Analysis

The electronic structures of the azetidine radical cation and the neutral azetidin-1-yl radical have been investigated . The radical cation was assigned a structure with a planar ring according to the theoretical and experimental results .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . This strain allows for unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

Physical properties of matter may be observed and measured without changing the chemical identity of a sample . Chemical properties of matter require a chemical change in order to observe and measure them . A chemical property is a characteristic of matter that can be observed and measured only when a chemical reaction occurs .Wissenschaftliche Forschungsanwendungen

Azetidine and Its Derivatives in Research

Azetidines as Building Blocks in Organic Synthesis Azetidine and its derivatives are valuable building blocks in organic synthesis. The unique structural properties of azetidines, including strain and ring size, make them particularly useful in the construction of complex molecules. For instance, the three-component reaction of azetidines with arynes and acetonitrile developed by Stephens et al. (2013) offers a novel method for synthesizing γ-aminobutyronitriles and δ-aminovaleronitriles, which are precursors to bioactive compounds like pregabalin and lergotrile (Stephens, Zhang, Cormier, Chavez, Arman, & Larionov, 2013).

Advances in Azetidine Synthesis Recent advancements have expanded the methods available for synthesizing azetidines. Shono et al. (1988) reported a new synthesis approach for 2-substituted azetidines, involving anodic acetoxylation and subsequent nucleophilic substitution. This method provides a pathway for creating azetidine derivatives with varied functional groups, showcasing the versatility of azetidines in synthetic chemistry (Shono, Matsumura, Uchida, & Nakatani, 1988).

Azetidine in Drug Discovery and Development The potential of azetidine derivatives in drug discovery is highlighted by their role in producing multistage antimalarial inhibitors. Kato et al. (2016) discovered bicyclic azetidines that inhibit phenylalanyl-tRNA synthetase, a novel antimalarial target. These compounds exhibit curative effects in mice at low doses and show activity against all parasite life stages, indicating their promise for both curing and preventing malaria (Kato, Comer, Sakata-Kato, Sharma, Sharma, Maetani, Bastien, Brancucci, Bittker, Corey, Clarke, Derbyshire, Dornan, Duffy, Eckley, Itoe, Koolen, Lewis, Lui, Lukens, Lund, March, Meibalan, Meier, McPhail, Mitasev, Moss, Sayes, Van Gessel, Wawer, Yoshinaga, Zeeman, Avery, Bhatia, Burke, Catteruccia, Clardy, Clemons, Dechering, Duvall, Foley, Gusovsky, Kocken, Marti, Morningstar, Muñoz, Neafsey, Sharma, Winzeler, Wirth, Scherer, & Schreiber, 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2-methylpropylsulfonyl)-1-(3-phenylphenyl)sulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S2/c1-15(2)14-25(21,22)19-12-20(13-19)26(23,24)18-10-6-9-17(11-18)16-7-4-3-5-8-16/h3-11,15,19H,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDKULFQCWIDPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

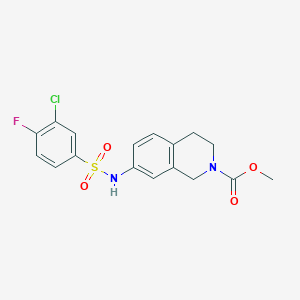

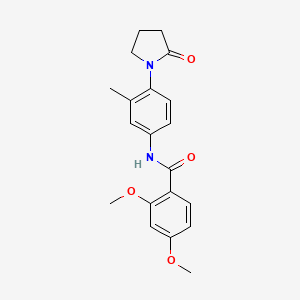

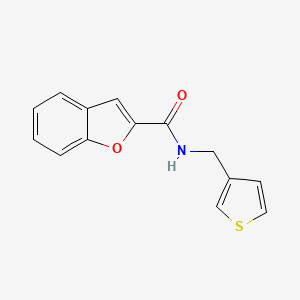

![(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746711.png)

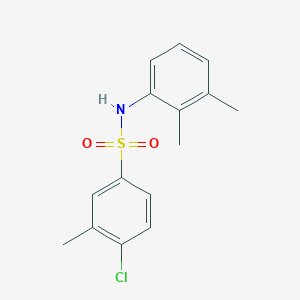

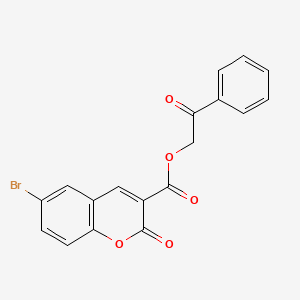

![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B2746717.png)

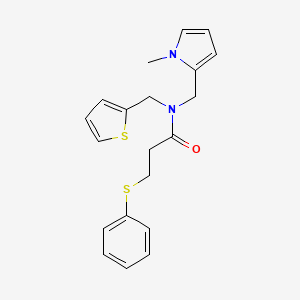

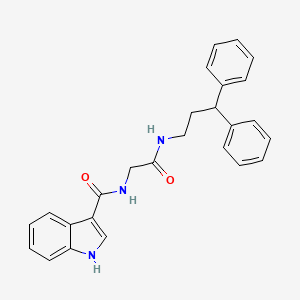

![N-[[4-(3-chlorophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2746719.png)

![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2746720.png)